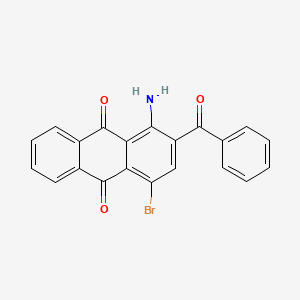

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione

Description

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is an anthraquinone derivative characterized by a bromine atom at position 4, a benzoyl group at position 2, and an amino group at position 1. Anthraquinones are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound—combining electron-withdrawing (bromo) and electron-donating (amino) groups with a bulky benzoyl substituent—suggests distinct physicochemical and pharmacological profiles compared to simpler derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-benzoyl-4-bromoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrNO3/c22-15-10-14(19(24)11-6-2-1-3-7-11)18(23)17-16(15)20(25)12-8-4-5-9-13(12)21(17)26/h1-10H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFLKWCQBYAZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione. One common method includes the use of nonanebis(peroxoic acid) as a brominating agent, which offers advantages such as better stability at room temperature and ease of preparation . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80-120°C) with or without a catalyst like copper or copper sulfate . Industrial production methods may involve similar bromination processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione serves as an intermediate in synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for researchers in organic synthesis.

Biology

The derivatives of this compound are studied for their biological activities , particularly their antibacterial and anticancer properties. Research indicates that compounds with similar structures can inhibit bacterial growth and induce apoptosis in cancer cells . The mechanism of action often involves interactions with molecular targets, leading to significant biological effects.

Medicine

In the field of pharmaceutical development , this compound is explored as a precursor for new drug formulations. Its derivatives have shown promise in treating various diseases due to their biological activity .

Industry

The compound is utilized in the production of dyes and pigments owing to its chromophoric properties. Its application extends to creating materials for optoelectronics , photopolymerization , and as a component in redox flow batteries .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study evaluated the antimicrobial properties of synthesized derivatives against various bacterial strains, demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : Research on similar anthracene derivatives revealed their potential in targeting cancer cells more selectively than normal cells. For instance, compounds derived from anthraquinone structures exhibited lower IC50 values than standard anticancer drugs like 5-fluorouracil (5-FU), indicating higher potency .

- Material Science Applications : The compound's structural features allow it to be used in developing new materials for photonic applications and as initiators for photopolymerization processes .

Mechanism of Action

The mechanism of action of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and amino groups allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups of Selected Anthraquinones

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione | 1-NH₂, 2-benzoyl, 4-Br | Amino, benzoyl, bromo | ~423.26* |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | 1-NH₂, 2-CH₃, 4-Cl | Amino, methyl, chloro | 316.15 |

| 1-Amino-4-hydroxyanthracene-9,10-dione | 1-NH₂, 4-OH | Amino, hydroxyl | 253.23 |

| 1-Amino-2-bromo-4-(4-methoxyanilino)-anthracene-9,10-dione | 1-NH₂, 2-Br, 4-(4-MeO-C₆H₄-NH) | Amino, bromo, methoxyanilino | 423.26 |

| 2,3-(Dibutylamino)anthracene-9,10-dione | 2-NH(C₄H₉), 3-NH(C₄H₉) | Dialkylamino | 382.52 |

*Calculated based on molecular formula C₂₁H₁₅BrN₂O₃.

Key Observations :

- Bromine vs.

- Amino Group Position: The 1-amino group is conserved across derivatives, but additional substituents (e.g., 4-methoxyanilino in ) modulate electronic effects and hydrogen-bonding capacity .

Insights :

- Cytotoxicity: Alkylamino derivatives (e.g., 2,3-dibutylamino) exhibit potent cytotoxicity, likely due to enhanced lipophilicity and membrane interaction . The benzoyl group in the target compound may similarly improve cellular uptake.

- Enzyme Inhibition : Chloro and methyl substituents (e.g., in ’s compound 1) correlate with strong P450 inhibition, while bromine’s effects remain underexplored.

- Mechanism-Based Inhibition: Methyl groups adjacent to amino moieties (e.g., 1-amino-4-chloro-2-methyl) enable mechanism-based P450 inactivation, a feature absent in hydroxylated analogs .

Biological Activity

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H12BrNO3

CAS Number: 18929-05-0

IUPAC Name: this compound

This compound features a bromine atom, an amino group, and a benzoyl group attached to the anthracene core, which contributes to its unique biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death.

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple pathways.

Mechanism of Action:

- Cell Cycle Arrest: The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels contribute to oxidative stress in cancer cells.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 15 | G2/M phase arrest and ROS generation |

| A549 (Lung) | 10 | Induction of oxidative stress |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on E. coli Inhibition: A study demonstrated that the compound effectively inhibited the growth of E. coli, suggesting its potential use as an antibacterial agent in treating infections caused by this pathogen.

- Anticancer Efficacy in Mice Models: In vivo studies using mouse models showed significant tumor reduction when treated with the compound compared to control groups. Tumor size was reduced by approximately 60% after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-2-benzoyl-4-bromoanthracene-9,10-dione, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with anthracene-9,10-dione derivatives. Nitration at position 1 introduces the amino group, followed by benzoylation at position 2 using benzoyl chloride under anhydrous conditions (e.g., DCM, 0°C) .

-

Step 2 : Bromination at position 4 can be achieved using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature, yielding >80% purity. Avoid molecular bromine due to toxicity concerns .

-

Optimization : Solvent choice (DCM > CCl₄ > THF) and stoichiometric ratios (e.g., 2.4:1 BDMS:substrate) critically affect reaction efficiency. Multi-gram scalability is feasible without yield loss .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | BDMS/DCM, RT | 84–96 | >95% |

| Benzoylation | Benzoyl chloride/DCM, 0°C | 78 | 90% |

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, 173 K) confirms substituent positions and bond angles. Example: 9,10-dibromoanthracene derivatives show planar anthracene cores with Br–C bond lengths of ~1.89 Å .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear at δ 8.60–7.66 ppm (4H each for anthracene backbone). Substituent-specific shifts (e.g., NH₂ at δ 5.2–5.8 ppm) .

- FT-IR : C=O stretches at 1670–1690 cm⁻¹; Br–C vibrations at 550–600 cm⁻¹ .

Q. What safety protocols are mandated for handling brominated anthraquinones?

- Critical Measures :

- Hazard Class : Skin/eye irritant (H315/H319), respiratory sensitizer (H335), and aquatic toxicity (H400/H410) .

- PPE : Nitrile gloves, lab coats, and fume hoods required. Use NaOH traps to neutralize HBr gas during bromination .

- Waste Disposal : Incinerate halogenated waste at >1200°C to prevent dioxin formation .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Bromine at position 4 enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids (Pd catalysis). Compare with chloro derivatives: Br provides higher oxidative addition rates due to lower C–X bond dissociation energy .

- DFT Calculations : HOMO-LUMO gaps narrow by ~0.3 eV with bromine vs. hydrogen, increasing charge-transfer potential in OLED applications .

Q. What are the environmental degradation pathways of brominated anthraquinones, and how are they tracked in PM2.5 samples?

- Methodology :

- Degradation : Photolysis under UV light generates oxy-PAHs (e.g., 2-methylanthracene-9,10-dione) via radical intermediates. LC-MS/MS identifies metabolites with LOD <0.1 ng/m³ .

- Field Data : Post-fog PM2.5 samples show 2–3× concentration spikes due to enhanced aerosol partitioning .

Q. Can computational models predict the DNA intercalation efficacy of this compound for anticancer studies?

- CADD Approach :

- Molecular Docking : AutoDock Vina simulations reveal binding energies of −8.2 kcal/mol to B-DNA (docking site: minor groove). Compare with doxorubicin (−9.1 kcal/mol) .

- MD Simulations : RMSD <2.0 Å over 100 ns trajectories confirms stable intercalation. Key interactions: NH₂–phosphate backbone H-bonds; benzoyl group stabilizes hydrophobic core .

Q. How do contradictory spectral data for similar compounds inform structural refinement?

- Case Study : Discrepancies in ¹H NMR shifts (e.g., δ 7.66 vs. 7.72 ppm for aromatic protons) may arise from solvent polarity or crystallographic packing. Use solid-state NMR or variable-temperature studies to resolve ambiguities .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.